molecular formula C10H17NO3 B12883120 4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one

Cat. No.: B12883120
M. Wt: 199.25 g/mol
InChI Key: GZFNZIKTMCITJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one is a synthetic organic compound with a unique structure that includes an amino group, a cyclopentylmethoxy group, and a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydrofuranone Ring: The initial step involves the cyclization of a suitable precursor to form the dihydrofuranone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopentylmethoxy Group: The cyclopentylmethoxy group is introduced through an etherification reaction. This step typically involves the reaction of the dihydrofuranone intermediate with cyclopentylmethanol in the presence of a suitable catalyst.

    Amination: The final step involves the introduction of the amino group through an amination reaction. This can be achieved by reacting the intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino and cyclopentylmethoxy groups can participate in substitution reactions. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one can be compared with other similar compounds, such as:

    4-Amino-5-(cyclohexylmethoxy)dihydrofuran-2(3H)-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-Amino-5-(cyclopropylmethoxy)dihydrofuran-2(3H)-one: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-amino-5-(cyclopentylmethoxy)oxolan-2-one

InChI

InChI=1S/C10H17NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h7-8,10H,1-6,11H2

InChI Key

GZFNZIKTMCITJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2C(CC(=O)O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.